![molecular formula C10H14MgN2Na2O9 B1591386 EDTA.Mg.2Na.4H2O CAS No. 29932-54-5](/img/structure/B1591386.png)
EDTA.Mg.2Na.4H2O
Overview
Description
EDTA.Mg.2Na.4H2O, also known as Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, is a chelating agent that binds a wide range of polyvalent cations, including calcium . It is used in various fields and can serve as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material for supercapacitor applications .
Synthesis Analysis
Tetrasodium EDTA, a related compound, is synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base .Molecular Structure Analysis
The structure of EDTA and the magnesium-EDTA complex is complex, allowing it to bind various metals .Chemical Reactions Analysis
EDTA.Mg.2Na.4H2O plays a significant role in complex ion equilibria and complexometric titrations . It forms bonds with various metal ions, creating a soluble chelate-metal complex that can be excreted from the body .Physical And Chemical Properties Analysis
EDTA.Mg.2Na.4H2O is a white solid that is highly soluble in water .Scientific Research Applications
Organic Synthesis
EDTA.Mg.2Na.4H2O is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various organic compounds.
Pharmaceuticals
This compound is used in the pharmaceutical industry . Its chelating properties make it useful in certain drug formulations.
Agrochemicals
EDTA.Mg.2Na.4H2O is used in the production of agrochemicals . It can help improve the effectiveness of certain pesticides and fertilizers.
Chelating Agent
One of the primary uses of EDTA.Mg.2Na.4H2O is as a chelating agent . It has the ability to bind a wide range of polyvalent cations, including calcium , which makes it useful in a variety of scientific and industrial applications.
Biochemical and Biophysical Investigations
EDTA is commonly used to generate metal-free conditions for biochemical and biophysical investigations . It’s highly soluble, optically inactive, and does not interfere with most chemicals used in standard buffers .
Inhibition of dNTPase Activity
EDTA has been found to tightly bind Taq DNA Polymerase, MutT, and dUTPase, directly inhibiting dNTPase activity . This suggests that EDTA may act as a selective inhibitor against dNTP hydrolyzing enzymes .
Synthesis of Nitrogen-doped Porous Carbon Material
EDTA.Mg.2Na.4H2O can be used as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material via direct pyrolysis for supercapacitor applications .
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, also known as EDTA.Mg.2Na.4H2O, primarily targets a wide range of polyvalent cations, including calcium . It acts as a chelating agent, binding these cations and forming stable metal chelates .
Mode of Action
EDTA.Mg.2Na.4H2O interacts with its targets by forming stable complexes with multivalent metal ions . The compound’s ability to bind and sequester these ions alters their availability within the system. This interaction results in the reduction of the concentration of free metal ions in the system .
Biochemical Pathways
The primary biochemical pathway affected by EDTA.Mg.2Na.4H2O is the chelation of metal ions. By binding to these ions, the compound disrupts their participation in various biochemical reactions. The downstream effects of this action depend on the specific roles of the targeted ions in the biological system .
Pharmacokinetics
The resulting complexes are then likely eliminated via urinary excretion .
Result of Action
The molecular and cellular effects of EDTA.Mg.2Na.4H2O’s action primarily involve the sequestration of metal ions. This can lead to changes in the concentrations of these ions within cells and tissues, potentially affecting various cellular processes and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EDTA.Mg.2Na.4H2O. For instance, the compound’s chelating activity can be affected by the presence and concentrations of various metal ions in the environment . Additionally, factors such as pH and temperature may also influence the stability and activity of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLBRFLUZXNZAU-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20MgN2Na2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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